2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole
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Overview
Description
2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a tert-butyl group, a benzylsulfonyl group, and two phenyl groups attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Substituents: The tert-butyl group, benzylsulfonyl group, and phenyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TBHP, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trisubstituted Imidazoles: These compounds share a similar imidazole core but differ in the nature and position of substituents.
Benzylsulfonyl Imidazoles: Compounds with a benzylsulfonyl group attached to the imidazole ring.
Uniqueness
2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2S/c1-27(2,3)23-17-15-20(16-18-23)19-32(30,31)26-28-24(21-11-7-5-8-12-21)25(29(26)4)22-13-9-6-10-14-22/h5-18H,19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUBETZBAPULGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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